molecular formula C14H21N2O+ B233182 3-butyl-1-(ethoxymethyl)-3H-benzimidazol-1-ium

3-butyl-1-(ethoxymethyl)-3H-benzimidazol-1-ium

Cat. No.: B233182
M. Wt: 233.33 g/mol
InChI Key: KQAZLXSFBVFHTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butyl-1-(ethoxymethyl)-3H-benzimidazol-1-ium is a compound belonging to the class of benzimidazolium salts The benzimidazole core is a heterocyclic aromatic organic compound, which is a fusion of benzene and imidazole rings

Preparation Methods

The synthesis of 3-butyl-1-(ethoxymethyl)-3H-benzimidazol-1-ium typically involves the alkylation of benzimidazole derivatives. One common method includes the reaction of benzimidazole with butyl bromide and ethoxymethyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

3-butyl-1-(ethoxymethyl)-3H-benzimidazol-1-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced benzimidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the butyl or ethoxymethyl groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction results in amine derivatives.

Mechanism of Action

The mechanism of action of 3-butyl-1-(ethoxymethyl)-3H-benzimidazol-1-ium involves its interaction with cellular components. In biological systems, the compound can interact with DNA and proteins, leading to the disruption of cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound can induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

3-butyl-1-(ethoxymethyl)-3H-benzimidazol-1-ium can be compared with other benzimidazolium salts, such as 1-butyl-3-methylimidazolium nitrate and 1-butyl-3-methylimidazolium chloride . These compounds share similar structural features but differ in their substituents and properties. For example, 1-butyl-3-methylimidazolium nitrate is known for its high thermal stability and ionic conductivity, making it suitable for use in electrochemical applications . In contrast, this compound has unique properties that make it more suitable for biological and medicinal applications.

Conclusion

This compound is a versatile compound with significant potential in various fields. Its unique structural properties and ability to undergo diverse chemical reactions make it a valuable tool in scientific research and industrial applications. Ongoing studies continue to uncover new uses and mechanisms of action for this intriguing compound.

Properties

Molecular Formula

C14H21N2O+

Molecular Weight

233.33 g/mol

IUPAC Name

1-butyl-3-(ethoxymethyl)benzimidazol-3-ium

InChI

InChI=1S/C14H21N2O/c1-3-5-10-15-11-16(12-17-4-2)14-9-7-6-8-13(14)15/h6-9,11H,3-5,10,12H2,1-2H3/q+1

InChI Key

KQAZLXSFBVFHTP-UHFFFAOYSA-N

SMILES

CCCCN1C=[N+](C2=CC=CC=C21)COCC

Canonical SMILES

CCCCN1C=[N+](C2=CC=CC=C21)COCC

Origin of Product

United States

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